molecular formula C12H16ClN3O B3362800 2-chloro-N-[6-(piperidin-1-yl)pyridin-3-yl]acetamide CAS No. 1011617-54-1

2-chloro-N-[6-(piperidin-1-yl)pyridin-3-yl]acetamide

Cat. No.: B3362800
CAS No.: 1011617-54-1
M. Wt: 253.73 g/mol
InChI Key: GHNLQCYJENBPAT-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-chloro-N-[6-(piperidin-1-yl)pyridin-3-yl]acetamide typically involves the reaction of 2-chloroacetyl chloride with 6-(piperidin-1-yl)pyridin-3-amine under controlled conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

2-chloro-N-[6-(piperidin-1-yl)pyridin-3-yl]acetamide can undergo various chemical reactions, including:

Scientific Research Applications

2-chloro-N-[6-(piperidin-1-yl)pyridin-3-yl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N-[6-(piperidin-1-yl)pyridin-3-yl]acetamide involves its interaction with specific molecular targets in cells. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to affect cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

2-chloro-N-[6-(piperidin-1-yl)pyridin-3-yl]acetamide can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features of this compound that contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

2-chloro-N-(6-piperidin-1-ylpyridin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O/c13-8-12(17)15-10-4-5-11(14-9-10)16-6-2-1-3-7-16/h4-5,9H,1-3,6-8H2,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHNLQCYJENBPAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=C(C=C2)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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